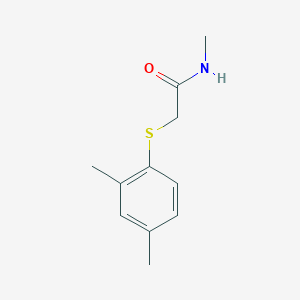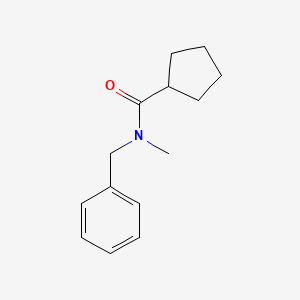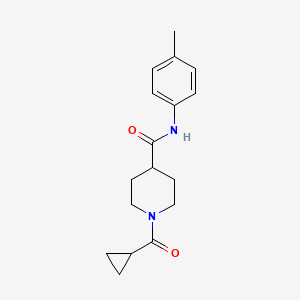
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide, also known as BDB, is a chemical compound that belongs to the family of benzodioxepines. BDB has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In a study conducted on rats, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide was found to exhibit anxiolytic effects, reducing anxiety-like behavior in the animals. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to exhibit antidepressant-like effects in rats, suggesting that it may be a potential treatment for depression.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that it is relatively easy to synthesize. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potentially useful tool for studying the neural mechanisms underlying these conditions. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide. One area of interest is the development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide and its potential therapeutic applications. Finally, studies investigating the long-term effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide use are needed to determine its safety and efficacy as a potential treatment for depression and anxiety disorders.
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Further research is needed to fully understand the potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide as a treatment for depression and anxiety disorders.
Synthesemethoden
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the oxime derivative. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with butyric anhydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-4-13(15)14-10-5-6-11-12(9-10)17-8-3-7-16-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXEWXREDYWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)




![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
